molecular formula C23H27N3O7S B3202968 3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-15-3

3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3202968
CAS No.: 1021223-15-3
M. Wt: 489.5 g/mol
InChI Key: KEVBQMKMAYUKJF-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of TMP-based compounds often involves condensation and coupling reactions . For example, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The TMP group is known to be involved in a variety of chemical reactions, often contributing to the bioactivity of the compounds it is part of .

Mechanism of Action

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group is a versatile pharmacophore and is being studied for its potential in a wide range of biomedical applications . Future research may continue to explore the potential of TMP-based compounds in various therapeutic areas.

Properties

IUPAC Name

3-benzyl-8-(2,3,4-trimethoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-31-17-9-10-18(20(33-3)19(17)32-2)34(29,30)25-13-11-23(12-14-25)21(27)26(22(28)24-23)15-16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVBQMKMAYUKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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